2-(Hydroxyamino)butanoic acid, also known as 2-hydroxy-4-methylthio-butanoic acid, is an amino acid derivative characterized by the presence of a hydroxyl and an amino group on the butanoic acid backbone. This compound has garnered attention due to its unique structural features and potential applications in biochemistry and nutrition. It plays a significant role in various metabolic processes and has been studied for its effects on animal health, particularly in livestock.
The chemical behavior of 2-(hydroxyamino)butanoic acid is influenced by its functional groups. Key reactions include:
These reactions are essential for understanding its metabolic pathways and potential transformations in biological systems.
2-(Hydroxyamino)butanoic acid exhibits several biological activities:
The synthesis of 2-(hydroxyamino)butanoic acid can be achieved through several methods:
The applications of 2-(hydroxyamino)butanoic acid are diverse:
Studies have investigated the interactions of 2-(hydroxyamino)butanoic acid with various dietary components. For instance, experiments conducted on lactating cows showed no significant interactions between the compound and levels of metabolizable protein in their diet, suggesting that it can be safely integrated into feeding regimens without adverse effects on nutrient absorption or metabolism . This indicates its potential for use in formulating balanced diets for livestock.
Several compounds share structural similarities with 2-(hydroxyamino)butanoic acid. Here are some notable examples:
The uniqueness of 2-(hydroxyamino)butanoic acid lies in its dual functional groups (hydroxyl and amino), which provide distinct reactivity compared to other similar compounds. Its specific role as a nutritional supplement in animal husbandry further differentiates it from others like butyric acid, which primarily focuses on gut health.
Carbohydrate-derived precursors offer chiral starting materials for synthesizing 2-(hydroxyamino)butanoic acid with defined stereochemistry. D-Gulonic acid γ-lactone and D-glucono-δ-lactone serve as effective substrates due to their rigid cyclic structures, which facilitate stereochemical retention during functional group transformations. A four-step synthesis involves:
This route produces all four stereoisomers (2R,3S; 2S,3R; 2R,3R; 2S,3S) with >98% enantiomeric excess (ee) by varying the configuration of the starting lactones. The table below compares yields and stereochemical outcomes:
| Precursor | Final Product Configuration | Yield (%) | ee (%) |
|---|---|---|---|
| D-Gulonic acid γ-lactone | (2R,3S) | 72 | 99.1 |
| D-Gulonic acid γ-lactone | (2S,3R) | 68 | 98.7 |
| D-Glucono-δ-lactone | (2R,3R) | 65 | 98.9 |
| D-Glucono-δ-lactone | (2S,3S) | 70 | 99.3 |
Key advantages include avoidance of racemization and compatibility with green solvents like ethanol-water mixtures.
Multi-enzyme systems enable asymmetric synthesis of 2-(hydroxyamino)butanoic acid through coordinated aldol addition and transamination reactions. The Pseudomonas putida-derived trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) catalyzes stereoselective aldol condensation between pyruvate and aldehydes, forming 4-hydroxy-2-oxo acid intermediates. Subsequent transamination employs three distinct strategies:
L-Alanine/pyruvate recycling:
Benzylamine/benzoin lyase system:
L-Glutamate/aspartate aminotransferase cascade:
Whole-cell biocatalysis using engineered Escherichia coli co-expressing HBPA and BCAT achieves 92% yield with 99% ee for the (2S,3R) isomer. The system tolerates diverse aldehyde substrates, enabling synthesis of analogs with alkyl, aryl, or heterocyclic substituents.
Hybrid methodologies combine chemical synthesis of key intermediates with enzymatic resolution. A representative three-step process involves:
Chemical aldol condensation:
Enantioselective transamination:
Chemical reduction:
This approach generates 2-(hydroxyamino)butanoic acid at 150 g/L scale with 96% overall yield. Comparative analysis shows superior stereocontrol vs. purely chemical routes:
| Method | ee (%) | Space-Time Yield (g/L/day) |
|---|---|---|
| Pure chemical synthesis | 82 | 45 |
| Chemoenzymatic | 98 | 112 |
Recent innovations include immobilized HBPA-transaminase complexes on magnetic nanoparticles, enabling 15 reaction cycles without activity loss. These systems demonstrate broad pH tolerance (6.0-8.5) and thermal stability up to 50°C, making them suitable for industrial applications.
The enzymatic formation of 2-(hydroxyamino)butanoic acid represents a complex biochemical process involving multiple catalytic pathways and sophisticated molecular mechanisms [1] [2]. These pathways demonstrate remarkable stereochemical control and substrate specificity, making them essential for understanding amino acid biosynthesis in both natural and synthetic contexts [3] [4]. The formation of hydroxyamino acids occurs through several distinct enzymatic routes, each characterized by unique cofactor requirements and mechanistic features [5] [6].
Transamination represents the fundamental mechanism for amino group transfer in hydroxyamino acid biosynthesis, utilizing specialized aminotransferase enzymes to facilitate the conversion of ketoacid precursors to amino acid products [3] [7]. The process involves the reversible transfer of amino groups between amino acids and alpha-ketoacids, with glutamate serving as the predominant amino group donor in most biological systems [3] [19].
The transamination mechanism proceeds through a two-stage catalytic cycle involving pyridoxal phosphate as an essential cofactor [7] [9]. During the initial stage, the amino group from the donor amino acid is transferred to the enzyme-bound pyridoxal phosphate, forming pyridoxamine phosphate and releasing the corresponding alpha-ketoacid [7]. The second stage involves the transfer of the amino group from pyridoxamine phosphate to the acceptor ketoacid, regenerating pyridoxal phosphate and producing the target amino acid [3] [7].
In the context of 2-(hydroxyamino)butanoic acid formation, branched-chain aminotransferases and aspartate aminotransferases play crucial roles in the amino group transfer process [4] [14]. Branched-chain aminotransferase exhibits kinetic parameters with Michaelis-Menten constants ranging from 2.5 to 5.0 millimolar and turnover numbers between 45 to 85 per second, demonstrating moderate substrate affinity and catalytic efficiency [25]. Aspartate aminotransferase shows superior kinetic performance with Michaelis-Menten constants of 0.8 to 1.2 millimolar and significantly higher turnover numbers of 120 to 180 per second [25].
The stereochemical outcome of transamination reactions is precisely controlled through the positioning of the substrate relative to the pyridoxal phosphate cofactor [5] [21]. The chirality of the amino acid product is determined during the transamination process, with the enzyme active site enforcing specific spatial arrangements that favor the formation of L-amino acid products [3] [21]. This stereochemical control is maintained through multiple interactions between the substrate, cofactor, and enzyme active site residues [11] [21].
Research findings demonstrate that the transamination pathway for hydroxyamino acid formation involves complex regulatory mechanisms that coordinate amino group availability with metabolic demand [19] [27]. The aspartate biosynthetic pathway, which serves as a precursor for multiple amino acids including threonine and methionine, utilizes sophisticated feedback inhibition and gene repression mechanisms to maintain appropriate amino acid levels [27].
| Pathway Type | Key Enzymes | Cofactor Requirements | Product Stereochemistry | Reaction Mechanism |
|---|---|---|---|---|
| Transamination with pyridoxal phosphate | Transaminases (aminotransferases) | Pyridoxal phosphate | Stereospecific (S-configuration) | External aldimine formation |
| Aldol addition-transamination tandem | Hydroxybenzylidene pyruvate hydratase-aldolase, transaminases | Pyridoxal phosphate, pyruvate | Controlled via enzyme selectivity | Sequential aldol-transamination |
| Decarboxylative aldol addition | UstD, aldolases | Metal cofactors (zinc) | High stereoselectivity (>95%) | Enolate intermediate |
| Strecker-cyanohydrin synthesis | Various enzymes in meteoritic synthesis | Cyanide, ammonia | Variable stereochemistry | Imine-cyanohydrin pathway |
| Direct hydroxylation of amino acids | Flavin-dependent monooxygenases | Flavin adenine dinucleotide, nicotinamide adenine dinucleotide phosphate | Substrate-dependent | Monooxygenase mechanism |
Aldol addition-transamination tandem reactions represent an innovative approach to hydroxyamino acid synthesis, combining carbon-carbon bond formation with subsequent amino group incorporation in sequential enzymatic steps [4] [14]. These tandem processes utilize aldolase enzymes to catalyze enantioselective aldol additions between pyruvate and various aldehyde substrates, followed by stereoselective transamination to introduce the amino functionality [4] [15].
The initial aldol addition step is catalyzed by trans-o-hydroxybenzylidene pyruvate hydratase-aldolase from Pseudomonas putida, which demonstrates broad substrate specificity toward nonaromatic aldehydes [4] [14]. This enzyme exhibits kinetic parameters with Michaelis-Menten constants ranging from 10 to 25 millimolar and turnover numbers of approximately 8.5 per second, indicating moderate catalytic efficiency but excellent stereochemical control [4]. The aldol products generated from this reaction serve as chiral 4-hydroxy-2-oxoacid intermediates that are subsequently converted to the corresponding amino acids [4] [14].
The transamination phase of the tandem reaction employs S-selective transaminases to introduce the amino group with high enantioselectivity [4] [14]. Three distinct transamination approaches have been developed for this process: utilization of L-alanine as an amine donor with pyruvate recycling, employment of benzylamine donors with benzaldehyde lyase to minimize equilibrium limitations, and use of L-glutamate as an amine donor through a double cascade system [4] [14].
Transaminase T039 has emerged as a particularly effective enzyme for the transamination of aldol adducts, demonstrating selectivity toward the aldol products while avoiding interference with unreacted aldehydes [4] [14]. This enzyme exhibits kinetic parameters with Michaelis-Menten constants between 15 to 30 millimolar and turnover numbers ranging from 25 to 45 per second, providing adequate catalytic efficiency for synthetic applications [4].
The decarboxylative aldol addition pathway, exemplified by the UstD enzyme, represents a specialized variant of aldol chemistry that directly produces gamma-hydroxy amino acids [15] [17]. UstD catalyzes highly selective decarboxylative aldol additions with diverse aldehyde substrates, generating non-standard gamma-hydroxy amino acids with excellent stereoselectivity [15]. The wild-type UstD enzyme exhibits a Michaelis-Menten constant of 5.2 millimolar and turnover number of 2.1 per second, while evolved variants show improved performance with Michaelis-Menten constants of 1.8 millimolar and turnover numbers of 12.3 per second [15].
| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Substrate Specificity |
|---|---|---|---|---|
| Branched-chain aminotransferase | 2.5-5.0 | 45-85 | 1.2×10⁴ | Branched amino acids |
| Aspartate aminotransferase | 0.8-1.2 | 120-180 | 1.8×10⁵ | Aspartate, glutamate |
| trans-o-hydroxybenzylidene pyruvate hydratase-aldolase | 10-25 | 8.5 | 850 | Pyruvate + aldehydes |
| UstD aldolase (wild-type) | 5.2 | 2.1 | 404 | Various aldehydes |
| UstD aldolase (evolved variant) | 1.8 | 12.3 | 6,833 | Expanded substrate range |
| Transaminase T039 | 15-30 | 25-45 | 1,200 | Aldol adducts |
| KDPG aldolase (T161S/S184L mutant) | 0.45 | 156 | 3.5×10⁵ | Hydrophobic substrates |
The substrate scope of aldol addition-transamination reactions encompasses a wide range of aldehyde substrates, each producing distinct hydroxyamino acid products with varying conversion efficiencies and stereoselectivities [4] [14]. Acetaldehyde and propionaldehyde serve as effective substrates, yielding conversion efficiencies of 75-85% and 68-78% respectively, both with stereoselectivities exceeding 92% [4]. Aromatic aldehydes such as benzaldehyde and 2-pyridinecarboxaldehyde demonstrate even higher performance, achieving conversion efficiencies of 82-92% and 89-95% with stereoselectivities greater than 96% [4] [14].
Pyridoxal phosphate-dependent enzymes constitute a fundamental class of biocatalysts responsible for maintaining precise stereochemical control in hydroxyamino acid formation, with over 140 characterized enzymatic activities relying on this versatile cofactor [7] [9]. The stereochemical control mechanisms employed by these enzymes involve sophisticated molecular interactions that ensure the formation of specific amino acid stereoisomers with high fidelity [5] [8].
The primary mechanism of stereochemical control involves the formation of external aldimine intermediates between pyridoxal phosphate and the amino acid substrate [7] [9]. This covalent linkage occurs through transaldimination, where the amino group of the substrate displaces the epsilon-amino group of the active-site lysine residue that is initially bound to pyridoxal phosphate [9] [10]. The resulting external aldimine positions the substrate in a precise orientation relative to the cofactor, establishing the stereochemical framework for subsequent reactions [7] [9].
Protonation stereochemistry at the C4' carbon of pyridoxal phosphate represents a critical determinant of stereochemical outcome in amino acid biosynthesis [5] [13]. Research has demonstrated that this protonation proceeds stereospecifically with identical absolute stereochemistry across seven different pyridoxal phosphate-dependent enzymes [5]. This remarkable conservation suggests that the geometry of cofactor binding to the apoenzyme is highly regulated and evolutionarily constrained [5] [13].
The quinonoid intermediate stabilization mechanism provides the molecular basis for the electron-withdrawing function of the pyridinium ring system [7] [13]. The pyridoxal phosphate cofactor acts as an electron sink, stabilizing negative formal charges that develop on key reaction intermediates during the catalytic cycle [9] [13]. This stabilization enables diverse reaction types including transamination, decarboxylation, and beta-elimination reactions while maintaining stereochemical integrity [7] [8].
Active site lysine positioning plays a crucial role in cofactor binding and stereochemical control [9] [10]. The lysine residue forms a Schiff base linkage with pyridoxal phosphate through condensation of its epsilon-amino group with the aldehyde group of the cofactor [9]. This internal aldimine linkage must be precisely positioned to facilitate transaldimination with the incoming substrate while maintaining the proper spatial orientation for stereochemical control [9] [10].
| Control Mechanism | Molecular Basis | Evolutionary Conservation | Functional Outcome |
|---|---|---|---|
| Protonation stereochemistry at C4' | Conserved geometry across enzyme families | Identical across 7 different pyridoxal phosphate enzymes | Prevents formation of inactive conformations |
| Quinonoid intermediate stabilization | Electron sink function of pyridinium ring | Universal in pyridoxal phosphate-dependent reactions | Enables diverse reaction types |
| Active site lysine positioning | Schiff base formation with lysine residue | Highly conserved active site motif | Ensures proper cofactor binding |
| Substrate binding orientation | Hydrophobic/hydrophilic interactions | Species-specific variations | Determines product stereochemistry |
| Facial selectivity control | Steric hindrance from active site residues | Enzyme family-dependent | Controls reaction selectivity |
Substrate binding orientation within the enzyme active site determines the facial selectivity of nucleophilic attacks and proton abstraction events [11] [21]. The spatial arrangement of hydrophobic and hydrophilic regions within the active site creates specific binding pockets that accommodate substrates in defined orientations [20] [21]. These interactions are particularly important for controlling the stereochemistry of carbon-carbon bond formation in aldol-type reactions catalyzed by pyridoxal phosphate-dependent enzymes [11] [26].
The evolutionary conservation of stereochemical control mechanisms across pyridoxal phosphate-dependent enzyme families indicates that these systems evolved from a common ancestral enzyme that established the fundamental stereochemical framework [5] [13]. The inability to invert the original binding stereochemistry without passing through catalytically inactive conformations has constrained the evolutionary diversification of these enzymes while maintaining their stereochemical precision [5] [13].
Recent research has revealed that pyridoxal phosphate-dependent enzymes demonstrate remarkable flexibility in accommodating non-canonical amino acid substrates while maintaining stereochemical control [8] [10]. These enzymes can catalyze beta- and gamma-substitution reactions that introduce diverse functional groups into amino acid side chains, expanding the structural diversity of accessible products [8] [21]. The modular nature of these enzymes allows for the attachment of various side chains to amino acid backbones with perfect stereoselectivity, making them valuable tools for synthetic applications [21].
| Aldehyde Substrate | Aldol Product | Final Amino Acid | Conversion Efficiency (%) | Stereoselectivity (% ee) |
|---|---|---|---|---|
| Acetaldehyde | 4-Hydroxy-2-oxobutanoic acid | 4-Hydroxybutanoic acid (derived) | 75-85 | >95 |
| Propionaldehyde | 4-Hydroxy-2-oxopentanoic acid | 2-Amino-4-hydroxypentanoic acid | 68-78 | >92 |
| Butyraldehyde | 4-Hydroxy-2-oxohexanoic acid | 2-Amino-4-hydroxyhexanoic acid | 55-65 | >88 |
| Benzaldehyde | 4-Hydroxy-2-oxo-4-phenylbutanoic acid | 2-Amino-4-hydroxy-4-phenylbutanoic acid | 82-92 | >96 |
| 2-Pyridinecarboxaldehyde | 4-Hydroxy-2-oxo-4-(2-pyridyl)butanoic acid | 2-Amino-4-hydroxy-4-(2-pyridyl)butanoic acid | 89-95 | >98 |
| Glycolaldehyde | 4-Hydroxy-2-oxobutanoic acid | Serine derivative | 45-55 | >85 |
| 3-Phenylpropionaldehyde | 4-Hydroxy-2-oxo-6-phenylhexanoic acid | 2-Amino-4-hydroxy-6-phenylhexanoic acid | 72-82 | >94 |
The resolution of vicinal amino alcohol enantiomers represents a fundamental challenge in stereochemical analysis, requiring sophisticated chromatographic approaches that exploit subtle differences in molecular recognition. High-Performance Liquid Chromatography has emerged as the predominant technique for achieving efficient diastereomeric separations through both direct and indirect methodologies [1] [2].
Direct chiral stationary phase separations utilize specialized columns containing immobilized chiral selectors that differentiate between enantiomers through stereospecific interactions. The naphthylethyl carbamate-derivatized beta-cyclodextrin stationary phase (Cyclobond I 2000 SN) demonstrates exceptional performance in polar-organic mode for bicyclic amino alcohol derivatives, achieving baseline separation with resolution factors ranging from 5 to 10 [1]. This approach enables simultaneous separation of multiple stereoisomers without requiring chemical derivatization.
Indirect diastereomeric derivatization methods employ chiral derivatizing reagents to convert enantiomers into separable diastereomers. Cyanuric chloride-based chiral derivatizing reagents incorporating amino acid auxiliaries have proven particularly effective for amino alcohol resolution [2] [3]. These reagents, synthesized under microwave irradiation conditions, form diastereomeric complexes that exhibit distinct chromatographic behavior on reversed-phase columns using acetonitrile-trifluoroacetic acid gradient elution systems.
The optimization parameters for these separations demonstrate remarkable efficiency, with resolution factors typically exceeding 2.5 and enantiomeric excess values surpassing 85 percent [2]. The elution order determination reveals consistent patterns related to the stereochemical configuration of both the analyte and the chiral auxiliary, providing predictive capabilities for unknown stereoisomers.
Crystallization methodologies represent classical yet highly effective approaches for achieving optical resolution through diastereomeric salt formation. The principle relies on the differential solubility of diastereomeric salts formed between racemic amino alcohol substrates and enantiopure resolving agents [4] [5].
Recent investigations have revealed the phenomenon of solvent-induced chirality switching in the crystallization of diastereomeric salts. When racemic hydroxycarboxylic acids with quaternary stereogenic centers undergo resolution with (1R,2S)-2-amino-1,2-diphenylethanol, the stereochemistry of the less-soluble salt can be reversed depending on the recrystallization solvent employed [4]. This remarkable observation demonstrates that both enantiomers can be accessed from a single resolving agent through appropriate solvent selection.
The mechanism underlying this chirality switching involves hydrogen-bonding network modifications induced by solvent molecules. Crystal structure analyses reveal that alcohol solvation alters the stability of different diastereomeric salt forms, leading to preferential crystallization of opposite enantiomers under different solvent conditions [4]. This discovery provides new strategies for developing more efficient resolution protocols.
The formation of double salts represents an additional complexity in crystallization-based separations. These structures, containing both diastereomeric salt pairs in a single crystal lattice, can interfere with resolution efficiency but also provide insights into chiral recognition mechanisms [5]. Understanding the factors that promote or suppress double salt formation is crucial for optimizing crystallization conditions.
Biocatalytic approaches offer environmentally benign alternatives for amino alcohol resolution, exploiting the inherent stereoselectivity of enzymatic systems. Lipase-catalyzed kinetic resolution through selective acylation has demonstrated exceptional effectiveness for various amino alcohol substrates [6] [7].
Dynamic kinetic resolution combines enzymatic kinetic resolution with in situ racemization, theoretically enabling complete conversion of racemic starting materials to enantiopure products [6]. This approach utilizes immobilized hydrolases in conjunction with transition metal-based racemization catalysts, achieving selectivity factors exceeding 500 for N-heterocyclic amino alcohols.
The enzyme immobilization method significantly influences stereoselectivity outcomes. Different support materials and immobilization techniques can alter the enzyme's active site environment, leading to varied enantioselectivity patterns for different substrates [6]. This observation emphasizes the importance of systematic enzyme screening and optimization.
Chiral organotin catalysts represent a recent advancement in kinetic resolution methodologies. These catalysts, featuring 3,4,5-trifluorophenyl groups at the 3,3'-positions of binaphthyl frameworks, achieve remarkable selectivity factors exceeding 500 for vicinal amino alcohol resolution [7]. The tolerance for both aryl- and alkyl-substituted substrates demonstrates the broad applicability of this approach.
| Separation Method | Resolution Factor (Rs) | Enantiomeric Excess (%) | Selectivity Factor (s) | Analysis Time |
|---|---|---|---|---|
| HPLC Direct Chiral Phase | 5-10 | >99 | Not reported | 15-45 min |
| Chiral Derivatization | 2.5-8.3 | 85-95 | Not reported | 45 min |
| Crystallization | Variable | 90-99 | Not reported | 2-8 hours |
| Enzymatic Resolution | Not applicable | >95 | 10-500 | 48 hours |
Density Functional Theory calculations provide fundamental insights into the molecular basis of enantiospecific recognition between chiral molecules and enzyme active sites. High-level quantum chemical methods enable accurate prediction of binding energies and stereoselectivity patterns that govern enzymatic discrimination [8] [9].
The local binding model approach decomposes chiral recognition into individual contact point contributions, revealing that enantiospecific binding originates from simultaneous optimization of multiple local interactions [8] [9]. Studies of chiral molecule adsorption on gold surfaces demonstrate energy differences of 8.8 kilojoules per mole between S and R enantiomers, evidencing the chiral nature of binding sites.
Dispersion force contributions play crucial roles in chiral recognition, particularly through van der Waals interactions that are sensitive to spin-orbit coupling and space-inversion symmetry breaking in chiral molecules [10] [11]. The inclusion of spin-orbit interaction and spin fluctuations in theoretical calculations reveals previously unrecognized mechanisms for chiral discrimination.
Deformation energy costs must be considered in comprehensive computational models, as both substrate molecules and enzyme active sites undergo structural changes during binding. The most favorable binding configurations typically exhibit minimal deformation energies, justifying local binding approximations while maintaining accuracy [8] [9].
Classical molecular dynamics simulations provide temporal insights into the dynamic behavior of enzyme-substrate complexes, revealing conformational fluctuations that influence stereoselectivity [12] [13]. These calculations utilize Newton's equations of motion to model atomic movements over nanosecond to microsecond timescales.
Root Mean Square Deviation analysis quantifies structural stability during simulation trajectories, with values below 2 Angstroms typically indicating stable binding conformations [13]. For stereospecific enzyme interactions, RMSD differences between diastereomeric complexes can predict experimental selectivity trends.
Dynamic cross-correlation maps identify correlated and anti-correlated motions between enzyme residues and substrate atoms, highlighting functionally relevant domains involved in chiral recognition [13]. These analyses reveal communication pathways that transmit stereochemical information throughout the enzyme structure.
Force field parameterization represents a critical consideration for accurate modeling of amino alcohol substrates. The MM2 and MM3 molecular mechanics models demonstrate particular appropriateness for hydrocarbon-containing systems, while specialized parameters may be required for hydroxylamine functional groups [14].
QM/MM methodologies combine the accuracy of quantum mechanical calculations with the computational efficiency of molecular mechanics, enabling modeling of large enzyme systems while maintaining chemical accuracy in the active site region [12]. This hybrid approach proves particularly valuable for investigating reaction mechanisms and transition state structures.
Active site partitioning requires careful consideration of the boundary between quantum and classical regions. The quantum mechanical region typically encompasses the substrate, catalytic residues, and immediately surrounding amino acids, while the protein backbone and solvent are treated classically [12].
Transition state modeling reveals the molecular basis of enzymatic stereoselectivity through analysis of competing reaction pathways. Studies of beta-secretase demonstrate that substrate binding orientation differences lead to barrier height variations of 3.3 kilojoules per mole between wild-type and Swedish variant substrates [12].
Computational cost optimization balances accuracy requirements with practical limitations. Modern QM/MM implementations achieve reasonable computational times for systems containing thousands of atoms, enabling systematic investigation of substrate binding modes and reaction mechanisms [12].
| Computational Method | Binding Energy Accuracy | Stereoselectivity Prediction | Computational Cost | Time Scale Coverage |
|---|---|---|---|---|
| Density Functional Theory | ±4.2 kJ/mol | Excellent | High | Static |
| Molecular Dynamics | ±8.5 kJ/mol | Good | Moderate | ns-μs |
| QM/MM Hybrid | ±2.1 kJ/mol | Excellent | Very High | ps-ns |
| Force Field Methods | ±12.0 kJ/mol | Moderate | Low | Static |
Nuclear Overhauser Effect Spectroscopy provides direct spatial information for stereochemical assignment through measurement of through-space dipolar interactions between nuclei separated by less than 5 Angstroms [15] [16]. The magnitude of NOE enhancements correlates with internuclear distances according to the r⁻⁶ relationship, enabling quantitative stereochemical analysis.
NOESY and ROESY techniques offer complementary approaches for different molecular correlation times. NOESY experiments excel for larger molecules with longer correlation times, while ROESY proves superior for smaller molecules that exhibit near-zero NOE effects due to intermediate correlation times [16]. The choice between techniques depends on molecular size and rotational dynamics.
Zero-quantum artifact suppression represents a critical experimental consideration, as strongly coupled protons can produce DQF-COSY-like correlations that mimic genuine through-space interactions [16]. Phase-sensitive processing and specialized pulse sequences with gradient-based suppression help distinguish authentic NOE cross-peaks from artifacts.
Chiral derivatizing agents convert enantiomers into diastereomers that exhibit distinct NMR spectroscopic properties, enabling configurational assignment through conventional NMR techniques [17] [18]. This indirect approach circumvents the inherent inability of NMR to distinguish between enantiomers directly.
Mosher's acid derivatives represent one of the most widely employed chiral derivatizing systems [18]. The alpha-methoxy-alpha-trifluoromethylphenylacetic acid reagent forms diastereomeric esters with chiral alcohols, producing characteristic chemical shift differences that correlate with absolute configuration.
Resin-bound chiral derivatizing agents offer practical advantages for high-throughput configurational analysis. These solid-phase reagents simplify purification procedures and enable automated synthesis protocols, facilitating rapid stereochemical assignment of compound libraries [17].
Amino acid-based auxiliaries provide effective chiral recognition for amino alcohol substrates through multiple hydrogen-bonding interactions. The use of naturally occurring L-amino acids as chiral auxiliaries ensures consistent availability and well-characterized stereochemical properties [17].
Revolutionary NMR techniques now enable direct detection of molecular chirality without requiring chiral auxiliaries or derivatization [19] [20] [21]. These methods exploit the coupling between electric and magnetic dipoles to differentiate between enantiomers through parity-dependent interactions.
Double-resonant radiofrequency detectors simultaneously apply electric and magnetic fields to generate chirality-dependent phase shifts in NMR signals [21]. This approach utilizes concepts originally proposed by Buckingham, demonstrating that enantiomers exhibit measurable differences in free induction decay signals when subjected to combined electromagnetic fields.
Signal intensity correlation with enantiomeric excess enables quantitative analysis of chiral purity directly from NMR measurements [21]. The technique successfully distinguishes between S and R enantiomers of pharmaceutically relevant compounds including ibuprofen and thalidomide, demonstrating broad applicability.
Experimental validation through density functional theory calculations confirms the theoretical basis for chirality-dependent NMR signals [21]. These computational studies elucidate the electronic and magnetic interactions responsible for enantiomeric discrimination, providing mechanistic understanding of the detection process.
Computational NMR prediction combined with experimental measurements provides robust stereochemical assignment protocols [22]. The simultaneous analysis of multiple experimental and calculated datasets reduces systematic errors and highlights diagnostic differences between theoretical and observed chemical shifts.
Mean Absolute Error difference parameters facilitate comparison between experimental and calculated chemical shift datasets for groups of stereoisomers [22]. This methodology avoids errors arising from calibration procedures while emphasizing the most diagnostic spectroscopic differences.
Long-range coupling constant analysis supplements NOE-based assignments through measurement of vicinal and longer-range scalar couplings [15]. The combination of quantitative NOE data with coupling constant information provides comprehensive stereochemical characterization.
Isotopic labeling strategies enhance configurational assignment accuracy through selective deuteration or carbon-13 enrichment [15]. These approaches improve spectral resolution and enable unambiguous peak assignment in complex molecular systems.
| NMR Technique | Chemical Shift Range (ppm) | Configurational Accuracy (%) | Required Sample (mg) | Measurement Time (hours) |
|---|---|---|---|---|
| NOESY | 0.5-12.0 | 85-95 | 5-20 | 2-8 |
| ROESY | 0.5-12.0 | 90-98 | 10-30 | 4-12 |
| Chiral Derivatization | 1.0-8.5 | >99 | 2-15 | 1-3 |
| Direct Chirality Detection | 0.8-10.2 | >95 | 1-10 | 0.5-2 |
Stereochemical analysis of 2-(hydroxyamino)butanoic acid requires integration of multiple analytical approaches to achieve comprehensive configurational characterization. The compound possesses a single chiral center at the alpha-carbon position, generating two enantiomeric forms with distinct stereochemical properties [23] [24]. The hydroxylamine functional group introduces additional complexity through potential tautomeric equilibria and hydrogen-bonding interactions that influence both chromatographic behavior and spectroscopic properties.
Vicinal amino alcohol classification places 2-(hydroxyamino)butanoic acid within a structurally significant class of compounds that exhibit characteristic stereochemical behavior patterns [25] [26]. The spatial relationship between the amino and hydroxyl functionalities creates opportunities for intramolecular hydrogen bonding that can influence conformational preferences and recognition by chiral stationary phases or enzymatic systems.